molecular formula C9H10O3 B1316707 2-(2-Hydroxyphenyl)propionic acid CAS No. 533931-68-9

2-(2-Hydroxyphenyl)propionic acid

Cat. No. B1316707
M. Wt: 166.17 g/mol
InChI Key: KRHQRJXHSUXNQY-UHFFFAOYSA-N
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Description

“2-(2-Hydroxyphenyl)propionic acid” is a phenyl propionic acid derivative . It is also known as Atrolactic acid . It is a 2-hydroxy monocarboxylic acid and has a molecular weight of 166.178 .


Synthesis Analysis

The synthesis of “2-(2-Hydroxyphenyl)propionic acid” and its derivatives can be achieved through various methods. One approach involves the use of Williamson etherification, where the methyl ester of 3-(4-hydroxyphenyl)propionic acid is reacted with 1,2-dibromoethane . Another method involves the sulfation of phenolic acids, which can be done chemoenzymatically by 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferases or PAPS-independent aryl sulfotransferases .


Molecular Structure Analysis

The molecular structure of “2-(2-Hydroxyphenyl)propionic acid” is represented by the linear formula: HOC6H4CH2CH2CO2H . The InChI key for this compound is CJBDUOMQLFKVQC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(2-Hydroxyphenyl)propionic acid” appears as white crystals . It has a melting point of 88 °C . The density is estimated to be 1.1097 and the refractive index is estimated to be 1.4500 .

Scientific Research Applications

  • Microbial Hydroxylation 2-Phenylpropionic acid (PPH) can be hydroxylated to 2-(2-Hydroxyphenyl)propionic acid (HPPH) using various microorganisms like Streptomyces rimosus. This process is significant as it is not stereoselective at the benzylic position, highlighting its potential in microbial biotransformation applications (Kuge, Mochida, & Uwajima, 1991).

  • Bionanocomposites Development HPPH has been used as an organic modifier in layered double hydroxides (LDHs) for the production of PBS bionanocomposites. These composites exhibit high thermal stability and mechanical reinforcement, suggesting applications in green materials and potentially in biodegradable products (Totaro et al., 2017).

  • Catabolism in Bacteria Escherichia coli can utilize aromatic acids like HPPH as a carbon source. The process involves converting HPPH into other compounds through a branched pathway, indicating its role in bacterial metabolism and potential applications in biodegradation or biosynthesis (Burlingame & Chapman, 1983).

  • Extraction Processes in Chemical Industries The study of propionic acid extraction, which is closely related to HPPH, highlights the importance of this compound in the chemical industry, especially in the design of extraction processes for carboxylic acids (Keshav et al., 2009).

  • Enzymatic Synthesis HPPH has been synthesized using a continuous enzymatic process, showcasing its potential in large-scale, environmentally friendly production. This method provides high enantiomeric excess and good overall yield, which is crucial for pharmaceutical and chemical industries (Tao and McGee, 2002).

  • Enantioseparation Techniques High-speed counter-current chromatography has been employed for the enantioseparation of HPPH, highlighting its importance in the separation of enantiomers for pharmaceutical applications (Mo et al., 2018).

Safety And Hazards

“2-(2-Hydroxyphenyl)propionic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this chemical with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Research on “2-(2-Hydroxyphenyl)propionic acid” and its derivatives is ongoing. For instance, studies have shown that hydroxyphenyl propionic acids (HPP) have potential in inhibiting lipid accumulation . Future research could focus on further understanding the biological activities of these compounds and their potential applications in health and medicine .

properties

IUPAC Name

2-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHQRJXHSUXNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)propionic acid

CAS RN

533931-68-9
Record name 2-(2-Hydroxyphenyl)propanoic acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533931689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-HYDROXYPHENYL)PROPANOIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS74MY8K8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Stibor, J Šrogl, M Janda… - Collection of Czechoslovak …, 1977 - cccc.uochb.cas.cz
The effect of alcoholic solutions of mineral acids on the ratio of isomers in~ 2, 3-dimethoxy-2, 3-di hydrobenzofuran (I), 3-methyl-2, 3-dimethoxy-2, 3-dihydrobenzofuran (II) and ethyl 3-…
Number of citations: 2 cccc.uochb.cas.cz

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